molecular formula C13H20ClNO B15308450 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers

2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers

Cat. No.: B15308450
M. Wt: 241.76 g/mol
InChI Key: MCBCGXHGXCIERA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl oxirane with 4-methylbenzylamine under controlled conditions to form the oxolane ring. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(4-Methylphenyl)alanine: Another compound with a similar structure but different functional groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares some structural similarities but has different chemical properties.

Uniqueness

What sets 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride apart is its unique oxolane ring structure combined with the amine and methylphenyl groups

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-5-12(6-4-10)9-14-13-7-8-15-11(13)2;/h3-6,11,13-14H,7-9H2,1-2H3;1H

InChI Key

MCBCGXHGXCIERA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC2=CC=C(C=C2)C.Cl

Origin of Product

United States

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